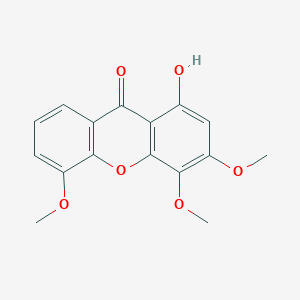

1-Hydroxy-3,4,5-trimethoxyxanthone

Description

Overview of Xanthone (B1684191) Chemical Class and Biological Significance

Xanthones, or xanthonoids, are a class of organic compounds characterized by a tricyclic aromatic structure. biosynth.com This core structure, known as 9H-xanthen-9-one, consists of a dibenzo-γ-pyrone moiety. researchgate.net The diversity within the xanthone family arises from the various substituents, such as methoxy (B1213986), hydroxy, and isoprene (B109036) groups, attached to its A and C rings. biosynth.com These natural phenolic compounds are secondary metabolites found in a variety of sources, including higher plants, fungi, and marine organisms. researchgate.netnih.gov The most common natural sources belong to the Gentianaceae, Guttiferae, and Caryophyllaceae families. researchgate.netnih.gov

Biosynthetically, xanthones are related to flavonoids. biosynth.com Their structural diversity allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov Research has attributed numerous health benefits to xanthones, with antioxidant activity being the most predominant. biosynth.com They are also recognized for their anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antithrombotic effects. researchgate.netswfu.edu.cn The mechanism of their action often involves the activation of caspase proteins, which induces apoptosis in cancer cells, and the inhibition of protein kinases and aromatase enzymes. researchgate.net

Contextualization of Polymethoxylated Xanthones in Natural Product Research

Polymethoxylated xanthones are a significant subgroup of xanthones characterized by the presence of multiple methoxy groups on the xanthone backbone. These compounds, along with other simple oxygenated xanthones (containing hydroxyl or methyl groups), are abundant in many natural products. nih.gov The presence and position of these methoxy groups can significantly influence the biological activity of the molecule. researchgate.net

In natural product research, polymethoxylated flavonoids and xanthones have garnered considerable attention for their potential therapeutic applications. nih.gov For instance, studies on polymethoxylated flavonoids from citrus fruits have revealed their multifunctional biological activities, including anticancer effects. nih.gov The methoxy groups can alter the polarity and bioavailability of the compounds, potentially enhancing their absorption and metabolic stability in the body. nih.gov

Research into the structure-activity relationships of xanthones has shown that the type and placement of substituents like methoxy groups are critical parameters in designing derivatives with high potential for biological activity, such as anticancer effects. researchgate.net For example, the substitution pattern on the xanthone nucleus can influence its efficacy as an inhibitor of various enzymes or its ability to scavenge free radicals. researchgate.netnih.gov

Specific Focus on 1-Hydroxy-3,4,5-trimethoxyxanthone: Current Research Landscape and Future Directions

This compound is a specific polymethoxylated xanthone that has been identified in nature. biosynth.com It is a naturally occurring compound found in plant species from the Gentianaceae and Hypericaceae families. biosynth.com Notably, it has been isolated from Polygala paniculata, although it was found to be a minor component in one analysis. researchgate.net

The primary mode of action for this compound is believed to involve the modulation of various biochemical pathways. biosynth.com It is suggested to function by scavenging free radicals, inhibiting pro-inflammatory mediators, and interacting with cellular targets involved in cell proliferation and apoptosis. biosynth.com Consequently, this compound is being investigated for its potential as a therapeutic agent for conditions such as cancer and inflammation-related disorders. biosynth.com

Currently, the research landscape for this compound is largely in the exploratory phase. While its chemical properties are well-defined, detailed in-vitro and in-vivo studies providing specific quantitative data on its biological efficacy are limited in publicly available scientific literature. Much of the understanding of its potential bioactivity is extrapolated from the broader class of xanthones and other polymethoxylated compounds.

Future research will likely focus on several key areas. Firstly, there is a need for more extensive isolation and even synthetic production of this compound to enable comprehensive biological screening. Secondly, detailed studies are required to elucidate its specific mechanisms of action and to quantify its antioxidant, anti-inflammatory, and anticancer activities. This would involve a range of assays to determine metrics such as IC50 values against various cell lines and its effects on specific enzymatic pathways. Finally, understanding its pharmacokinetic and pharmacodynamic profiles will be crucial for any potential development into a therapeutic agent.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23251-63-0 | biosynth.com |

| Molecular Formula | C₁₆H₁₄O₆ | biosynth.com |

| Molecular Weight | 302.28 g/mol | biosynth.com |

| SMILES | COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3OC)OC)O | biosynth.com |

In-Depth Analysis of this compound Reveals Scarcity of Scientific Data

An extensive review of scientific literature reveals a significant lack of available data for the specific chemical compound, this compound. Despite targeted searches for its natural occurrence, isolation methodologies, and advanced analytical characterization, no specific research findings for this particular xanthone isomer could be retrieved.

While the broader class of trimethoxyxanthones is documented in various plant families, information pertaining exclusively to the 1-hydroxy-3,4,5-trimethoxy substitution pattern is not present in the accessed scientific databases and journals. Research on related xanthones from plant genera such as Polygala and Halenia has identified numerous other isomers, but not the specific compound .

Consequently, the following detailed article as outlined by the user's request cannot be generated. The foundational information required to populate the sections on natural distribution, specific extraction and chromatographic separation techniques, and detailed spectroscopic data (NMR and MS) for this compound is not available in the public scientific domain. Providing information on related but distinct isomers would contradict the explicit instruction to focus solely on the specified compound.

Therefore, the requested article on this compound cannot be produced at this time due to the absence of specific scientific research and data.

This article details the advanced analytical characterization of the chemical compound this compound, focusing on the application of Infrared (IR) Spectroscopy and X-ray Crystallography.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,4,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-19-10-6-4-5-8-13(18)12-9(17)7-11(20-2)15(21-3)16(12)22-14(8)10/h4-7,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTZMXABRBBPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Advanced Analytical Characterization

Advanced Analytical Characterization

The definitive structural elucidation of 1-Hydroxy-3,4,5-trimethoxyxanthone relies on a combination of sophisticated spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and three-dimensional arrangement in space.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

For this compound, the IR spectrum would be expected to display several key absorption bands corresponding to its constituent functional groups. While the IR spectrum for a xanthone (B1684191) derivative is complex, it serves as a unique fingerprint for the molecule. mdpi.com The primary absorptions are due to the hydroxyl (-OH), carbonyl (C=O), methoxy (B1213986) (-OCH₃), and aromatic ring (C=C and C-H) moieties. mdpi.comlibretexts.org

The expected IR absorption regions for the functional groups in this compound are detailed below.

Table 1. Expected IR Absorption Bands for this compound.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Hydroxyl | O–H stretch | 3500–3200 (broad) | H-bonded |

| Aromatic C-H | C–H stretch | 3100–3000 | Aromatic |

| Aliphatic C-H | C–H stretch | 3000–2850 | Methoxy groups |

| Carbonyl (Xanthone) | C=O stretch | 1665–1650 | Conjugated ketone |

| Aromatic C=C | C=C stretch | 1600–1450 | In-ring vibrations |

| Ether (Methoxy) | C–O stretch | 1275–1200 & 1150-1085 | Aryl-alkyl ether |

O–H Stretching: A broad and strong absorption band is anticipated in the region of 3500–3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. libretexts.org

C–H Stretching: Sharp peaks between 3100 cm⁻¹ and 2850 cm⁻¹ are expected. Specifically, absorptions for sp²-hybridized carbons of the aromatic ring typically appear between 3100–3000 cm⁻¹, while the sp³-hybridized carbons of the three methoxy groups would show signals in the 3000–2850 cm⁻¹ range. libretexts.org

C=O Stretching: The carbonyl group of the xanthone core, being part of a conjugated system, is expected to produce a strong, sharp absorption band around 1663-1650 cm⁻¹. cdnsciencepub.com The conjugation lowers the frequency from that of a simple ketone.

C=C Stretching: Multiple bands in the 1600–1450 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic rings. youtube.com

C–O Stretching: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups are expected in the fingerprint region, typically around 1275–1200 cm⁻¹ (asymmetric) and 1150-1085 cm⁻¹ (symmetric). mdpi.com

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the substitution pattern and stereochemistry of complex molecules. researchgate.net

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. nih.gov The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the positions of all atoms can be determined. researchgate.netnih.gov

The key parameters obtained from a single-crystal X-ray diffraction experiment include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. nih.gov

Unit Cell Dimensions: These are the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. mdpi.com

For a molecule like this compound, which is chiral due to its substitution pattern preventing free rotation and creating a non-superimposable mirror image, X-ray crystallography can determine the absolute configuration. This is often achieved through the analysis of anomalous dispersion, particularly if a heavier atom is present in the structure or by using specific experimental conditions. wikipedia.orgresearchgate.net The Flack parameter is a value calculated during the structure refinement that indicates whether the determined absolute structure is correct. researchgate.net

Table 2. Illustrative Crystallographic Data Parameters for a Xanthone Derivative.

| Parameter | Description |

|---|---|

| Crystal system | The crystal family (e.g., Monoclinic, Orthorhombic). |

| Space group | The symmetry group of the crystal (e.g., P2₁/c). mdpi.com |

| a, b, c (Å) | Unit cell edge lengths. |

| α, β, γ (°) | Unit cell angles. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | The calculated density of the crystal. |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This technique would definitively confirm the positions of the hydroxyl group at C1 and the methoxy groups at C3, C4, and C5 on the xanthone scaffold, leaving no ambiguity about the isomeric structure.

Synthetic and Semi Synthetic Strategies for 1 Hydroxy 3,4,5 Trimethoxyxanthone and Its Analogs

Total Synthesis Approaches

The total synthesis of polysubstituted xanthones requires precise control over the formation of the core structure and the introduction of functional groups at desired positions. Several classical and modern synthetic methodologies are employed to construct the xanthone (B1684191) skeleton.

The construction of the tricyclic xanthone core is central to any total synthesis. The most prevalent strategies involve the formation of a benzophenone (B1666685) intermediate followed by cyclization, or the coupling of two aromatic precursors. mdpi.comnih.gov

Cyclization Reactions: A common route to xanthones involves the cyclodehydration of 2,2'-dihydroxybenzophenones. This method is highly effective but depends on the successful synthesis of the appropriately substituted benzophenone precursor. An alternative cyclization strategy involves an intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov More recent methods have explored copper(II)-catalyzed dehydrogenative cyclization, offering a novel and atom-economic approach to the xanthone scaffold.

Friedel-Crafts Acylation: This reaction is a cornerstone for the synthesis of the benzophenone intermediates required for many xanthone syntheses. It typically involves the reaction of a substituted benzoyl chloride with a phenolic derivative in the presence of a Lewis acid catalyst. mdpi.com However, traditional Friedel-Crafts reactions can suffer from harsh conditions and lack of regioselectivity, especially with highly substituted aromatic rings.

Ullmann Coupling: The Ullmann condensation is another key reaction in xanthone synthesis, used to form the diaryl ether linkage. This reaction typically involves the coupling of a sodium phenolate (B1203915) with a benzoic acid derivative bearing a halogen at the ortho position. nih.gov While effective, classic Ullmann conditions often require high temperatures and stoichiometric copper reagents. Modern advancements have introduced ligands to accelerate the reaction and improve yields under milder conditions. A one-pot synthesis of xanthones has also been developed via tandem coupling-cyclization of arynes and salicylates. nih.gov

| Synthetic Method | Description | Intermediates | Key Features |

| Cyclization | Formation of the central pyrone ring from a precursor. | 2,2'-Dihydroxybenzophenones, 2-Aryloxybenzoic acids | Often the final step in the synthesis. |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to form a ketone. | Benzophenones | A key method for building the carbon skeleton. |

| Ullmann Coupling | Copper-catalyzed formation of a diaryl ether bond. | Diaryl ethers | Crucial for connecting the two aromatic rings. |

The specific placement of hydroxyl and methoxy (B1213986) groups, as in 1-hydroxy-3,4,5-trimethoxyxanthone, dictates the synthetic strategy. These groups are often introduced at the stage of the starting materials, the phenol (B47542) and benzoic acid derivatives, which are then coupled and cyclized.

The synthesis of a related compound, 2-hydroxy-5,6,7-trimethoxyxanthone, provides insight into the strategies that could be adapted. acs.org The synthesis would likely start with highly substituted benzene (B151609) derivatives, such as a trimethoxyphenol and a hydroxybenzoic acid derivative. The hydroxyl and methoxy groups act as directing groups in electrophilic aromatic substitution reactions, which can be leveraged to control the regiochemistry of the coupling and cyclization steps. Protecting groups may be necessary to prevent unwanted side reactions of the hydroxyl groups during the synthesis.

A significant challenge in the synthesis of polysubstituted xanthones is achieving the desired regioselectivity. The substitution pattern on the aromatic precursors heavily influences the outcome of the key bond-forming reactions. For instance, in the Friedel-Crafts acylation, the position of acylation is directed by the existing substituents on the phenolic ring. Similarly, during the cyclization of the benzophenone, the reaction can proceed to different positions if multiple hydroxyl groups are available, leading to a mixture of isomers.

Optimizing the reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of side products. This includes the choice of solvent, catalyst, temperature, and reaction time. For example, in the one-pot synthesis of xanthones from arynes and salicylates, the choice of fluoride (B91410) source and solvent was found to significantly impact the ratio of the desired xanthone to the uncyclized diaryl ether intermediate. nih.gov Specifically, using cesium fluoride in tetrahydrofuran (B95107) at 65°C was identified as the optimal condition for maximizing the yield of the xanthone. nih.gov

Semi-Synthetic Derivatization

Semi-synthesis involves the chemical modification of a naturally occurring or synthetically available xanthone scaffold to produce new analogs. This approach is valuable for exploring the structure-activity relationships of a particular class of compounds.

While specific examples of the semi-synthetic modification of this compound are not extensively reported, general strategies for modifying xanthone scaffolds can be applied. These modifications often target the hydroxyl and methoxy groups.

Alkylation/Acylation of Hydroxyl Groups: The free hydroxyl group at the C-1 position can be alkylated or acylated to introduce a variety of substituents. This can alter the lipophilicity and hydrogen-bonding capacity of the molecule, potentially influencing its biological activity.

Demethylation of Methoxy Groups: The methoxy groups at positions C-3, C-4, and C-5 can be selectively or fully demethylated to yield the corresponding hydroxylated xanthones. This can be achieved using reagents like boron tribromide. The resulting polyhydroxylated xanthones often exhibit different biological properties compared to their methoxylated counterparts.

Introduction of New Functional Groups: More complex modifications could involve the introduction of other functional groups, such as aminoalkyl side chains, which have been shown to enhance the anticancer activity of some xanthone derivatives. mdpi.com

The synthesis of a series of related analogs is essential for understanding the structure-activity relationship (SAR). By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for a specific pharmacological effect.

For example, in a study on xanthone derivatives based on α-mangostin, it was found that the phenol groups at C-3 and C-6 were critical for anti-proliferative activity, while modifications at the C-4 position could improve both anticancer activity and drug-like properties. nih.gov Similarly, for this compound, a library of analogs could be synthesized with variations in the number and position of the hydroxyl and methoxy groups, as well as the introduction of other substituents, to probe their impact on a specific biological target.

| Modification | Purpose in SAR Studies | Example of Potential Change |

| Alkylation of C-1 OH | To investigate the importance of the C-1 hydroxyl group for activity. | Introduction of a methyl or acetyl group. |

| Demethylation | To assess the role of methoxy groups versus hydroxyl groups. | Conversion of one or more methoxy groups to hydroxyl groups. |

| Side Chain Addition | To explore the effects of adding polar or charged groups. | Introduction of an aminoalkyl chain at one of the aromatic positions. |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes in Producing Organisms (e.g., Shikimate and Acetate (B1210297) Pathways)

In higher plants, the formation of the xanthone (B1684191) nucleus is of a mixed biosynthetic origin. mdpi.com The A-ring (carbons 1-4) of the xanthone scaffold is derived from the acetate pathway, while the B-ring (carbons 5-8) originates from the shikimate pathway. mdpi.comnih.govuniroma1.it This process begins with precursors from primary metabolism. Specifically, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) enter the shikimate pathway to produce aromatic compounds. frontiersin.orgwikipedia.org

There are two primary routes that diverge from the shikimate pathway to form the benzophenone (B1666685) intermediate, which is the direct precursor to the xanthone core:

L-phenylalanine-dependent pathway: This route is prominent in families like Hypericaceae. nih.govresearchgate.net L-phenylalanine, an output of the shikimate pathway, is converted through a series of enzymatic steps to benzoyl-CoA. frontiersin.orgresearchgate.net

L-phenylalanine-independent pathway: Observed in families such as Gentianaceae, this pathway proceeds from a shikimate-derived intermediate to form 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA. nih.govfrontiersin.orgresearchgate.net

In both pathways, the resulting benzoyl-CoA or a substituted variant undergoes condensation with three molecules of malonyl-CoA (derived from the acetate pathway) to form a key benzophenone intermediate. frontiersin.orgresearchgate.net A central intermediate in the biosynthesis of many xanthones is 2,3′,4,6-tetrahydroxybenzophenone. nih.govmdpi.comfrontiersin.org This intermediate is then subjected to intramolecular oxidative coupling to form the tricyclic xanthone core. frontiersin.orgnih.gov

For the specific compound, 1-Hydroxy-3,4,5-trimethoxyxanthone , a hydroxylated and methoxylated xanthone precursor, such as 1,3,4,5-tetrahydroxyxanthone, would be formed first. This precursor would then undergo a series of regioselective methylation reactions, catalyzed by specific O-methyltransferases (OMTs), to yield the final trimethoxy structure. This compound is known to be isolated from plant species in families like Gentianaceae, which utilize these general biosynthetic routes. biosynth.com

Enzymatic Systems Involved in Xanthone Biosynthesis

The biosynthesis of the xanthone core and its subsequent decoration with various functional groups are catalyzed by several key enzyme families. While the specific enzymes for the synthesis of this compound have not been fully elucidated, the general enzymatic machinery for xanthone production is understood. frontiersin.orgnih.gov

The key enzymatic steps include:

Formation of Benzoyl-CoA precursors: In the L-phenylalanine-dependent pathway, Phenylalanine Ammonia-Lyase (PAL) initiates the conversion of L-phenylalanine to trans-cinnamic acid. nih.gov Further steps to produce benzoyl-CoA involve enzymes like Benzoate-CoA Ligase (BZL) . frontiersin.org

Benzophenone Synthesis: A Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the crucial condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA to create the characteristic benzophenone scaffold, such as 2,4,6-trihydroxybenzophenone. frontiersin.orgresearchgate.net

Hydroxylation of the Benzophenone: Cytochrome P450 monooxygenases, specifically Benzophenone 3′-hydroxylase (B3′H) , introduce a hydroxyl group to the benzophenone, leading to the formation of 2,3′,4,6-tetrahydroxybenzophenone, a key precursor for many xanthones. mdpi.comresearchgate.net

Oxidative Cyclization: The intramolecular cyclization of the benzophenone intermediate to form the xanthone core is catalyzed by specific Cytochrome P450 (CYP) enzymes , often referred to as xanthone synthases. frontiersin.orgresearchgate.net This reaction establishes the dibenzo-γ-pyrone ring system.

Tailoring Reactions: After the formation of the basic xanthone skeleton, a variety of tailoring enzymes, including O-methyltransferases (OMTs) , glycosyltransferases , and prenyltransferases , create the vast diversity of natural xanthones. For this compound, specific OMTs are responsible for adding the methyl groups at positions 3, 4, and 5.

Table 1: Key Enzymes in General Xanthone Biosynthesis

| Enzyme Family | Abbreviation | Function | Reference |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid in the phenylalanine-dependent pathway. | nih.gov |

| Benzoate-CoA Ligase | BZL | Activates benzoic acid to benzoyl-CoA. | frontiersin.org |

| Benzophenone Synthase | BPS | Condenses benzoyl-CoA with three malonyl-CoA units to form the benzophenone scaffold. | frontiersin.orgresearchgate.net |

| Benzophenone 3′-hydroxylase | B3′H | A cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. | mdpi.comresearchgate.net |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze the oxidative cyclization of benzophenones to form the xanthone core. | frontiersin.orgresearchgate.net |

| O-methyltransferases | OMTs | Transfer a methyl group to hydroxyl moieties on the xanthone core. |

Precursor Incorporation Studies

While specific precursor incorporation studies for this compound are not detailed in the available literature, extensive research on other xanthones has firmly established the biosynthetic origins of the xanthone scaffold. frontiersin.org Feeding experiments using isotopically labeled compounds in xanthone-producing plant cultures, such as those from the Gentianaceae and Hypericaceae families, have been instrumental. mdpi.comfrontiersin.org

These studies have confirmed that:

Ring A is derived from the acetate-malonate pathway. mdpi.com

Ring B is derived from the shikimate pathway. mdpi.com

In members of the Hypericaceae family, L-phenylalanine is a direct precursor. frontiersin.org

In the Gentianaceae family, labeling patterns have shown that the pathway can proceed independently of L-phenylalanine, utilizing other shikimate-derived intermediates. frontiersin.org

These fundamental studies provide a solid framework for understanding the origins of the carbon skeleton of this compound, even in the absence of specific labeling experiments for this particular molecule.

Biotransformation and Metabolite Profiling (Excluding Human Metabolism)

Detailed studies on the biotransformation and metabolite profiling of this compound in producing organisms or other non-human biological systems are limited in current scientific literature. However, the general metabolism of xanthones has been investigated in various microorganisms, which are often used as biocatalysts to produce derivatives that are difficult to synthesize chemically. researchgate.net

Fungi, for example, are known to biotransform xanthones through various reactions, primarily hydroxylation. Microbial transformation studies on other xanthones, such as α-mangostin, have demonstrated that fungal cultures can introduce hydroxyl groups at various positions on the xanthone scaffold. researchgate.net It is plausible that this compound could be similarly metabolized by plant or microbial enzymes, potentially undergoing demethylation, further hydroxylation, or glycosylation to form various metabolites. These biotransformation processes contribute to the chemical diversity of xanthones found in nature. nih.gov

Investigations of Biological Activities and Underlying Mechanisms Non Clinical Focus

In Vitro Cellular and Molecular Studies

The cytotoxic and anti-proliferative properties of xanthone (B1684191) derivatives have been a significant area of research in the quest for novel anticancer agents. Studies on related methoxyflavones and other structurally similar compounds have demonstrated notable effects on various cancer cell lines. For instance, 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF), a plant-derived flavone (B191248), has been shown to reduce cell viability and induce G0/G1 cell cycle arrest in U87MG and T98G glioblastoma cell lines. nih.gov This suggests that the substitution pattern of hydroxyl and methoxy (B1213986) groups on the core structure is crucial for its biological activity.

Similarly, research on resveratrol (B1683913) analogues has highlighted the potent cytotoxic effects of these compounds. nih.gov For example, a methylated resveratrol analogue, DMU-212, and its metabolite have shown stronger cytotoxic effects than the parent compound. nih.gov In studies involving ovarian cancer cells, these analogues have demonstrated anti-migratory and anti-proliferative activities. nih.gov

Investigations into other classes of compounds, such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, have also revealed significant anti-proliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com For instance, a derivative with three methoxy groups showed considerable cytotoxicity. mdpi.com Furthermore, 10-hydroxy-2-decenoic acid (10-H2DA), a component of royal jelly, has been found to inhibit the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis. wu.ac.th

While direct studies on 1-Hydroxy-3,4,5-trimethoxyxanthone's cytotoxicity are not extensively detailed in the provided search results, the activity of structurally related compounds suggests that it may possess similar properties. The presence of hydroxyl and methoxy groups is a common feature among many cytotoxic natural products.

| Compound | Cell Line | Effect | IC50/GI50 Value |

|---|---|---|---|

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | U87MG and T98G (Glioblastoma) | Reduced cell viability, G0/G1 cell cycle arrest | Not specified |

| 4-Amino-thieno[2,3-d]pyrimidine derivative (compound 2) | MCF-7 (Breast Cancer) | Anti-proliferative | 4.3 ± 0.11 µg/mL |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (compounds 3f-j) | Various Cancer Cell Lines | Anti-proliferative | 22 nM to 31 nM |

| 10-Hydroxy-2-decenoic acid | MCF-7 (Breast Cancer) | Inhibited cell growth by 65% at 125 µg/mL | LC50: 190 µg/mL |

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. The NF-κB (nuclear factor-kappa B) and Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathways are critical in regulating inflammation, angiogenesis, and cellular defense, making them important targets in cancer prevention and therapy. nih.govdntb.gov.uanih.gov

Phytochemicals have been shown to modulate these pathways. nih.govdntb.gov.ua Activation of Nrf2 and inhibition of NF-κB can protect normal cells from carcinogenesis, while their enhanced expression in cancer cells can lead to therapeutic resistance. nih.govdntb.gov.ua For example, certain chalcone (B49325) derivatives have been found to decrease the activation of NF-κB and increase the activation of the Nrf2 signaling pathway in colorectal cancer cells. dntb.gov.ua Similarly, a new phenylpropanoid compound, HHMP, was found to inhibit the activation of NF-κB and MAPK pathways in LPS-stimulated RAW 264.7 cells. nih.gov

In the context of inflammation, compounds that inhibit the NF-κB pathway can suppress the production of pro-inflammatory mediators. researchgate.net For instance, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the production of inflammatory cytokines by interrupting the phosphorylation of the NF-κB inhibitor α in macrophage cells. researchgate.net

While direct evidence for this compound is limited in the search results, the known activities of other polyphenolic compounds suggest that it could potentially modulate these crucial signaling pathways. The interplay between the Nrf2 and NF-κB pathways is a central aspect of cellular response to stress and is a common target for many natural products. researchgate.netresearchgate.net

The ability of this compound and related compounds to inhibit or activate various enzymes is a significant aspect of their biological activity.

Acetylcholinesterase (AChE) and α-Glucosidase Inhibition: The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes by delaying carbohydrate digestion. nih.gov Several natural compounds have shown potent α-glucosidase inhibitory activity. nih.govmdpi.com For example, certain triterpenoids and flavonoids have demonstrated excellent α-glucosidase inhibition, with some compounds being significantly more potent than the standard drug acarbose. nih.govnih.gov While many compounds show little to no acetylcholinesterase inhibition, some, like ursolic acid, exhibit moderate activity. nih.gov The search results did not provide specific data on this compound's activity against these enzymes, but the general activity of flavonoids and related structures suggests potential for inhibition. researchgate.netspringernature.com

Cytochrome P450 (CYP450) Isozymes: CYP450 enzymes are crucial for the metabolism of drugs and other xenobiotics. nih.gov 1-Hydroxyl-2,3,5-trimethoxyxanthone (HM-1), a structurally similar compound, has been studied for its metabolism by CYP450 isoforms. nih.gov Research indicates that CYP3A4 and CYP2C8 are the primary isoforms responsible for its metabolism, with several other CYPs also involved. nih.gov This suggests the potential for drug-drug interactions. nih.govresearchgate.net

Sterol 14-alpha Demethylase (CYP51): This enzyme is a critical component of sterol biosynthesis in eukaryotes and is a major target for antifungal drugs. nih.govnih.gov Azole antifungals are well-known inhibitors of CYP51. nih.govdrugbank.com There is no specific information in the provided results about the effect of this compound on this enzyme.

PfLDH (Plasmodium falciparum lactate (B86563) dehydrogenase): No specific information was found regarding the inhibition of PfLDH by this compound in the provided search results.

| Enzyme | Inhibitor/Modulator | Effect | IC50 Value |

|---|---|---|---|

| α-Glucosidase | Compound 5 (from Millettia speciosa) | Inhibition | 1.1 to 2.2 µg/mL |

| α-Glucosidase | Water-soluble metallophthalocyanine (4a) | Inhibition | 1.36 ± 0.01 μM |

| Acetylcholinesterase | Water-soluble metallophthalocyanine (3a) | Selective Inhibition | Not specified |

| Cytochrome P450 (CYP3A4, CYP2C8) | 1-Hydroxyl-2,3,5-trimethoxyxanthone | Metabolized by | Not applicable |

Antioxidant activity is a well-documented property of many xanthones and flavonoids. This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in a range of diseases. nih.govnih.gov The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Studies on various hydroxyxanthones have shown that their antioxidant activity, measured by IC50 values, can vary based on the number and position of hydroxyl groups. nih.gov For instance, one study found that a dihydroxyxanthone exhibited stronger antioxidant activity than trihydroxyxanthones, potentially due to intramolecular hydrogen bonding in the latter. nih.gov

Flavonoids, which share structural similarities with xanthones, are also known for their antioxidant properties. acgpubs.orgresearchgate.net For example, 7-hydroxy-5,6,4'-trimethoxyflavone, isolated from Lippia rugosa, has demonstrated antioxidant activity. researchgate.net Similarly, compounds from Artemisia asiatica have shown both xanthine (B1682287) oxidase inhibitory and free radical scavenging activities. acgpubs.org

The radical scavenging activity of polyphenolic compounds is a key aspect of their protective effects against oxidative stress. ucr.ac.crmdpi.com While specific data for this compound is not detailed, its structural features suggest it likely possesses antioxidant properties.

The anti-inflammatory effects of xanthones and related compounds are often mediated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. mdpi.comnih.gov

For example, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) has been shown to exhibit anti-inflammatory effects by inhibiting M1 polarization of macrophages and downregulating the expression of inflammation-related proteins like iNOS, NLRP3, and IL-1β. nih.gov Another compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, significantly inhibited NO production and the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. researchgate.net This inhibition often occurs at the transcriptional level, with the compounds reducing the mRNA expression of enzymes like iNOS and COX-2. researchgate.net

The inhibition of NO production is a common mechanism of anti-inflammatory action for many phytochemicals. nih.govmdpi.com For instance, a phenylpropanoid compound isolated from Juglans mandshurica was found to significantly inhibit LPS-induced NO production in both RAW 264.7 cells and zebrafish larvae. nih.gov This effect is often linked to the suppression of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. nih.govresearchgate.net

Certain xanthones have been investigated for their effects on vascular smooth muscle. 1-Hydroxy-2,3,5-trimethoxyxanthone, isolated from the Tibetan herb Halenia elliptica, has been shown to produce a concentration-dependent relaxation in rat coronary artery rings. nih.gov

The mechanism of this vasorelaxant effect is multifaceted. It involves both endothelium-dependent and endothelium-independent pathways. nih.gov The endothelium-dependent relaxation is mediated by the nitric oxide (NO)-cGMP pathway, as the effect is inhibited by a nitric oxide synthase (NOS) inhibitor and a soluble guanylate cyclase inhibitor. nih.gov The endothelium-independent mechanism appears to involve the inhibition of Ca2+ influx through L-type voltage-operated Ca2+ channels. nih.gov The compound has also been observed to have minor effects on the release of intracellular Ca2+ stores. nih.gov

In Vivo Studies in Non-Human Animal Models (Excluding Clinical Human Data)

Based on available research, there are no specific in vivo studies in non-human animal models for this compound to report at this time. The following sections reflect this lack of specific data.

Currently, there are no published studies evaluating the efficacy of this compound in animal models of diseases such as malaria, ulcerogenesis, or inflammation.

However, it is noteworthy that other closely related isomers have been investigated, demonstrating the potential of this chemical scaffold. For instance, 1-hydroxy-5,6,7-trimethoxyxanthone has been evaluated for its antimalarial effects in a mouse model, where it demonstrated a significant, dose-dependent suppression of parasitemia. nih.gov In a separate line of research, 1-hydroxy-3,7,8-trimethoxyxanthone was studied in rat models for antiulcerogenic activity and was found to produce a dose-dependent effect. researchgate.net These findings for related isomers suggest that the xanthone core is a promising template for discovering and developing new therapeutic agents, though specific data for this compound is absent.

There is no available information from animal models detailing the pharmacokinetic profile—including absorption, distribution, metabolism, and elimination—of this compound.

For context, a pharmacokinetic study of the isomer 1-hydroxy-5,6,7-trimethoxyxanthone was conducted in a mouse model following intraperitoneal administration. nih.gov The study identified key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life. nih.gov This type of data is crucial for understanding a compound's behavior in a biological system but remains to be determined for this compound.

No studies have been identified that investigate pharmacodynamic markers or specific biomarkers related to the biological activity of this compound in animal models. Such research would typically follow the establishment of a clear efficacy profile in a relevant disease model.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

The biological activity of xanthone (B1684191) derivatives is intricately linked to the type, number, and position of substituent groups on the dibenzo-γ-pyrone framework. orientjchem.org Studies on a variety of substituted xanthones reveal key trends in how structural modifications influence their potency, particularly in anticancer and enzyme inhibition activities.

The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are critical determinants of biological activity. For instance, in a study of 1,3-dihydroxyxanthone and its derivatives, it was found that substitutions at the C3 position with alkyl, alkenyl, alkynyl, and alkylated phenyl groups significantly enhanced acetylcholinesterase (AChE) inhibitory activities compared to the parent 1,3-dihydroxyxanthone. nih.gov This suggests that while the core hydroxyl groups are important, further functionalization can lead to more potent compounds.

Specifically, the introduction of an alkenyl group at the C3-hydroxyl position of 1,3-dihydroxyxanthone led to compounds with strong AChE inhibitory activity. nih.gov This highlights that not just the presence, but the nature of the substituent at a particular position can drastically alter the biological effect.

Furthermore, research on flavones, which share a similar benzopyrone core with xanthones, has shown that the presence of a hydroxyl group at the C5 position and methoxy groups can significantly influence activities like the reversal of multidrug resistance in cancer cells. For example, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) showed a stronger effect than its non-hydroxylated counterpart, 3′,4′,7-trimethoxyflavone (TMF), in reversing drug resistance. nih.govelsevierpure.com This suggests that the 1-hydroxy group in 1-hydroxy-3,4,5-trimethoxyxanthone is likely a key contributor to its biological profile.

In the context of anticancer activity, the introduction of a chlorine atom to the hydroxyxanthone scaffold has been shown to increase cytotoxicity against murine leukemia cells. ichem.md This indicates that the electronic properties of substituents play a crucial role in the potency of these compounds.

The following table summarizes the acetylcholinesterase (AChE) inhibitory activity of some 1-hydroxy-3-O-substituted xanthone derivatives, illustrating the impact of modifying the substituent at the C3 position.

| Compound | Substituent at C3 | AChE IC₅₀ (μM) |

|---|---|---|

| 1,3-dihydroxyxanthone | -OH | > 100 |

| Compound 2g | -OCH₂CH=CH₂ (Alkenyl) | 20.8 |

| Compound 2j | -OCH₂CH=C(CH₃)₂ (Alkenyl) | 21.5 |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For xanthone derivatives, several key pharmacophoric features have been identified through various studies.

The xanthone scaffold itself, a planar tricyclic system, is a fundamental part of the pharmacophore, providing the rigid framework for the spatial arrangement of other functional groups. nih.gov The oxygen atoms within this scaffold, particularly the carbonyl group at C9 and the ether oxygen, are often involved in hydrogen bonding and other interactions with biological targets. nih.gov

The hydroxyl group at the C1 position is a recurring feature in many biologically active xanthones. This group can act as a hydrogen bond donor and may be crucial for binding to target proteins. nih.gov For instance, in the context of AChE inhibition by 1,3-dihydroxyxanthone derivatives, the 1-hydroxy group is involved in hydrogen bonding within the active site of the enzyme. nih.gov

The methoxy groups, such as those in this compound, also play a significant role. They can influence the molecule's lipophilicity, which affects its ability to cross cell membranes, and can also be involved in hydrophobic interactions with the target protein. mdpi.com The pattern of methoxylation can fine-tune the biological activity.

Based on studies of related compounds, the key pharmacophoric elements for the biological activity of xanthones can be summarized as:

A planar, rigid tricyclic xanthone core: Provides the structural backbone.

A C1-hydroxyl group: Acts as a crucial hydrogen bond donor.

Oxygenated substituents (hydroxyl or methoxy groups): Their number and position modulate activity and selectivity.

Hydrophobic groups: Can enhance binding to target proteins through hydrophobic interactions.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR Analysis)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for elucidating the SAR of xanthone derivatives and for designing new, more potent analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on xanthone derivatives have provided valuable insights into their mechanism of action. For example, in the study of 1,3-dihydroxyxanthone derivatives as AChE inhibitors, molecular docking revealed that the most active compounds bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov The xanthone ring was shown to form π-π stacking interactions, while the 1-hydroxy group formed hydrogen bonds. nih.gov

QSAR Analysis: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds. A QSAR study on hydroxyxanthone derivatives as anticancer agents identified several physicochemical descriptors that are significantly correlated with their activity. innovareacademics.in This model was then used to design new hydroxyxanthone derivatives with potentially enhanced anticancer potency. innovareacademics.in

These computational approaches not only help in understanding the SAR at a molecular level but also guide the rational design of novel xanthone derivatives with improved therapeutic potential.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis and Quantification in Complex Mixtures

Chromatographic methods are paramount for the separation of 1-Hydroxy-3,4,5-trimethoxyxanthone from other closely related compounds present in a sample matrix. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography-mass spectrometry (GC-MS) are among the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthones. For the analysis of compounds similar to this compound, reversed-phase columns (such as C18) are frequently utilized. A typical mobile phase would consist of a gradient mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector set at a wavelength corresponding to the absorbance maximum of the xanthone (B1684191) scaffold. A liquid chromatographic method coupled with tandem mass spectrometry was developed to determine a similar compound, 2'-Hydroxy-3',4'-methylenedioxy-3,4,5-trimethoxychalcone, in rat plasma, utilizing a reversed-phase column and a mobile phase of distilled water and acetonitrile with 0.1% formic acid. elsevierpure.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These improvements are due to the use of columns with smaller particle sizes (typically less than 2 µm). When coupled with high-resolution mass spectrometry (HRMS), UHPLC becomes an exceptionally powerful tool for the analysis of complex mixtures, such as those found in multi-herb formulas. nih.gov This technique has been successfully used for the simultaneous quantification of numerous compounds in plant extracts. mdpi.com For instance, a UHPLC-Q-Exactive-Orbitrap-MS method was employed for the qualitative and quantitative analysis of 46 compounds in Jatropha podagrica fruits, demonstrating the capability of this technique to handle complex samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like xanthones, a derivatization step, such as silylation, is often required to increase their volatility. The derivatized analytes are then separated on a capillary column and detected by a mass spectrometer, which provides detailed structural information based on the fragmentation patterns. researchgate.net GC-MS has been used for the characterization of bioactive compounds in plant extracts, including phenolic compounds and flavonoids. nih.gov

| Technique | Typical Column | Mobile/Carrier Phase | Detection | Key Advantages for this compound Analysis |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Gradient of acidified water and acetonitrile/methanol | DAD, UV-Vis | Robust, widely available, good for quantification. |

| UHPLC | Sub-2 µm particle size columns (e.g., C18) | Similar to HPLC, but with faster gradients | MS/MS, HRMS | High resolution, fast analysis, high sensitivity. nih.govnih.gov |

| GC-MS | Capillary columns (e.g., HP-5MS) | Inert gas (e.g., Helium) | Mass Spectrometry (EI) | Provides detailed structural information through fragmentation patterns (often requires derivatization for xanthones). researchgate.net |

Spectrometric Methods for Quantitative Analysis

Spectrometric methods are indispensable for both the structural elucidation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used for the initial characterization and quantification of xanthones. The UV-Vis spectrum of a xanthone is characterized by specific absorption bands that arise from electron transitions within the chromophoric system. For flavonoids, which are structurally related to xanthones, two major absorption peaks are typically observed, referred to as Band I (usually 300-380 nm) and Band II (usually 240-280 nm). ijims.com The precise position and intensity of these bands can be influenced by the substitution pattern on the xanthone core. The use of shift reagents in UV-Vis spectroscopy can provide valuable information about the position of hydroxyl and other functional groups. ijims.com

Fluorescence Spectroscopy can be a highly sensitive method for the detection of fluorescent compounds. While not all xanthones are strongly fluorescent, some exhibit native fluorescence that can be exploited for their detection at very low concentrations. For instance, 3-hydroxyflavone, a related compound, exhibits fluorescence that is sensitive to the polarity of the solvent and the pH of the solution. researchgate.net

Mass Spectrometry (MS) is arguably the most powerful spectrometric technique for the analysis of this compound. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides not only the molecular weight of the compound but also structural information through fragmentation analysis (MS/MS). The ionization technique used (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) can be optimized to achieve the best sensitivity for the target analyte. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy, which is invaluable for the identification of unknown compounds. nih.gov The fragmentation patterns of similar compounds, such as 3-hydroxyflavone, have been studied in detail, providing a basis for the interpretation of the mass spectra of related xanthones. researchgate.net

| Spectrometric Method | Information Obtained | Application in the Analysis of this compound |

|---|---|---|

| UV-Vis Spectroscopy | Absorption maxima, quantification | Initial characterization and routine quantification. |

| Fluorescence Spectroscopy | Emission and excitation spectra, high-sensitivity detection | Trace-level detection if the compound is fluorescent. |

| Mass Spectrometry (MS) | Molecular weight, structural information (fragmentation) | Definitive identification and quantification, especially when coupled with chromatography. |

Method Development and Validation for Different Research Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the results obtained in any research application. A validated method provides confidence that the measurements are sound and reproducible.

Method Development for the analysis of this compound would involve a systematic process of optimizing the various parameters of the chosen analytical technique. For an HPLC or UHPLC method, this would include:

Column Selection: Choosing the appropriate stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase Optimization: Selecting the organic and aqueous components of the mobile phase and optimizing the gradient elution program to achieve good separation of the target analyte from other compounds in the sample.

Detector Settings: Selecting the optimal wavelength for UV detection or tuning the mass spectrometer parameters for maximum sensitivity and selectivity.

Sample Preparation: Developing an efficient extraction and clean-up procedure to remove interfering substances from the sample matrix.

Method Validation is the process of demonstrating that the developed method is suitable for its intended purpose. According to the guidelines of the International Council for Harmonisation (ICH), a typical validation process includes the assessment of the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

While specific validated methods for this compound are not widely available in the published literature, the principles of method development and validation are well-established and would be applied to any new analytical procedure for this compound. thermofisher.cn The validation of a UHPLC-MS/MS method for the determination of various antibiotics in porcine oral fluid serves as a good example of the rigorous process involved. nih.gov

Future Research Directions and Applications

Development of Advanced Synthetic Methodologies

While 1-hydroxy-3,4,5-trimethoxyxanthone can be isolated from plant sources, the development of efficient and scalable synthetic methodologies is crucial for its widespread investigation and potential therapeutic use. biosynth.com Current synthetic strategies for xanthone (B1684191) cores often involve reactions like the cyclodehydration of acid derivatives with phenol (B47542) derivatives using reagents like Eaton's reagent. researchgate.net Future research should focus on creating more advanced, efficient, and environmentally friendly synthetic routes. This includes exploring novel catalytic systems, one-pot reactions, and flow chemistry approaches to improve yield, reduce reaction times, and minimize waste. researchgate.netnih.gov For instance, the synthesis of related hydroxyxanthone compounds has been achieved by reacting an acid with a phenol derivative in the presence of Eaton's reagent. researchgate.net Additionally, methods like the Thiele-Winter acetoxylation for preparing hydroxyquinones could be adapted for the synthesis of hydroxylated xanthones. mdpi.com

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular mechanisms underlying the bioactivity of this compound is paramount for its development as a therapeutic agent. Current research indicates that its mode of action involves the modulation of various biochemical pathways, such as those related to antioxidant and anti-inflammatory responses. biosynth.com It is known to scavenge free radicals and inhibit pro-inflammatory mediators. biosynth.com Future studies should aim to identify novel molecular targets and signaling pathways affected by this compound. This could involve techniques like affinity chromatography, and computational modeling to pinpoint direct binding partners. Investigating its effects on key signaling cascades implicated in disease, such as NF-κB, MAP kinases, and PI3K/Akt pathways, will provide a more comprehensive understanding of its mechanism of action. nih.gov For example, a related polymethoxyflavone, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has been shown to inhibit the activation of these pathways. nih.gov

Rational Design of Potent Xanthone Analogs

The structural framework of this compound provides a valuable scaffold for the rational design of more potent and selective analogs. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify the xanthone core to enhance its therapeutic properties while minimizing potential off-target effects. nih.govnih.gov Computational docking and molecular modeling can be employed to predict the binding affinities of designed analogs to specific biological targets. nih.gov For instance, the synthesis of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives has yielded compounds with significant anticancer activity. nih.gov The design of hybrid molecules, combining the xanthone scaffold with other pharmacologically active heterocycles like pyrazole (B372694) or triazole, has also shown promise in enhancing anti-inflammatory effects. nih.gov

Applications in Chemical Biology and as Research Probes

The unique properties of this compound make it a valuable tool for chemical biology research. Its intrinsic fluorescence or the ability to attach fluorescent tags could enable its use as a probe to visualize and study cellular processes. For example, fluorinated flavone (B191248) derivatives have been used as NMR probes to monitor their radical scavenging activity. nih.gov By understanding how it interacts with cellular components, it can be used to investigate complex biological systems and pathways. biosynth.com Furthermore, its ability to modulate specific biological targets could be harnessed to develop research tools for validating new drug targets and elucidating disease mechanisms.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.gov Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the global changes induced by the compound in cells or organisms. nih.gov

| Omics Technology | Application in this compound Research |

| Genomics | Identifying genetic variations that may influence an individual's response to the compound. nih.gov |

| Transcriptomics | Analyzing changes in gene expression profiles to understand the pathways modulated by the compound. nih.gov |

| Proteomics | Identifying protein expression changes and post-translational modifications to reveal direct and indirect targets. nih.gov |

| Metabolomics | Studying alterations in metabolic pathways to understand the compound's impact on cellular metabolism. nih.gov |

This multi-omics approach will facilitate the discovery of novel biomarkers for efficacy and provide deeper insights into the compound's mechanism of action. nih.gov

Exploring Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds, including existing drugs, holds significant therapeutic potential. Combination therapies can often lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. For example, a related flavone derivative, 5-hydroxy-3',4',7-trimethoxyflavone, has been shown to reverse drug resistance mediated by the BCRP/ABCG2 transporter. nih.govresearchgate.net Future research should explore combinations of this compound with chemotherapeutic agents, anti-inflammatory drugs, or other natural products. These studies could reveal synergistic interactions that lead to more effective treatment strategies for a variety of diseases.

Q & A

Q. What are the recommended methods for isolating and purifying 1-Hydroxy-3,4,5-trimethoxyxanthone from natural sources?

- Methodological Answer : The compound can be isolated via sequential solvent extraction (e.g., hexane, ethyl acetate) from plant materials like Swertia chirata or Garcinia dulcis. Chromatographic techniques (column chromatography, HPLC) are critical for purification. For structural confirmation, High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) and NMR spectroscopy are recommended to validate the substitution pattern and hydroxyl/methoxy group positions .

Q. How can researchers quantify this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) for quantification in plant extracts. Calibration curves with certified standards are essential. For trace-level detection, HRGC-MS provides high sensitivity, especially when co-injected with synthetic standards to confirm retention times and fragmentation patterns .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Antioxidant assays : DPPH scavenging (though reports inactivity at 10 μM, suggesting limited utility for this compound).

- Anti-inflammatory models : LPS-induced RAW 264.7 macrophages to measure suppression of COX-2 or iNOS expression .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. What molecular mechanisms explain the contradictory antioxidant activity reported for this compound?

- Methodological Answer : While some xanthones exhibit strong antioxidant activity, this compound showed only 2% DPPH scavenging at 10 μM, compared to 43% for BHT . To resolve contradictions:

- Compare substituent effects: The 3,4,5-trimethoxy pattern may sterically hinder radical scavenging vs. hydroxyl-rich analogs.

- Use electron paramagnetic resonance (EPR) to directly measure radical quenching capacity.

- Evaluate in cell-based oxidative stress models (e.g., H₂O₂-induced damage) to assess indirect antioxidant pathways .

Q. How does this compound interact with multi-target pathways in disease models?

- Methodological Answer : Network pharmacology approaches (e.g., SwissTargetPrediction, molecular docking) predict interactions with PTGS2 (COX-2), ESR1, and MAPK pathways. For example:

- Molecular Dynamics (MD) simulations : Scutevulin (a co-studied compound) showed stable binding with PTGS2 (ΔG = -26.45 kcal/mol), suggesting similar methods for this compound .

- In vitro validation : Use siRNA knockdown in osteoclasts or endothelial cells to confirm role in Ca²⁺ channel inhibition or NF-κB suppression .

Q. What experimental strategies address low solubility in pharmacological studies?

- Methodological Answer :

- Solubility enhancement : Pre-warm stock solutions to 37°C and sonicate. Use DMSO (≤0.1% final concentration) for in vitro assays.

- Storage : Store lyophilized powder at -20°C in desiccated conditions to prevent degradation .

- Table 1 : Solubility Profile (from )

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥10 |

| Ethyl Acetate | ≥5 |

| Chloroform | ≥5 |

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported bioactivities between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR studies : The 3,4,5-substitution vs. 2,3,5 (e.g., HM-1 in ) alters electronic properties. For example, HM-1’s vasodilation (EC₅₀ = 1.67 μM) relies on NO/cGMP pathways, while the 3,4,5 analog may lack this due to steric effects.

- Dose-response profiling : Test this compound at 0.01–100 μM ranges in osteoclast differentiation assays, as minor structural changes can shift potency .

Computational and Multi-Omics Approaches

Q. What computational tools predict the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer :

- ADMET prediction : Use ADMETlab 2.0 for bioavailability (%F) and QED scores. For example, scutevulin (a related compound) had QED > 0.67, indicating drug-likeness .

- Toxicity screening : Leverage ProTox-II for hepatotoxicity predictions, noting that in vivo studies are critical due to limited existing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.